molecular formula C27H24N4O3S B12034431 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 350511-70-5

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12034431
CAS No.: 350511-70-5
M. Wt: 484.6 g/mol
InChI Key: JJDYVYZPKHGMOU-UHFFFAOYSA-N
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Description

This compound is a polycyclic quinoline derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 4 and a 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl substituent at position 1. The 3-cyano group and keto functionality at position 5 enhance electron-withdrawing properties, which may influence reactivity and intermolecular interactions .

Properties

CAS No.

350511-70-5

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H24N4O3S/c28-12-17-16-5-2-1-3-8-23(16)35-27(17)31-19-6-4-7-20(32)25(19)24(18(13-29)26(31)30)15-9-10-21-22(11-15)34-14-33-21/h9-11,24H,1-8,14,30H2

InChI Key

JJDYVYZPKHGMOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)CCC4

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Framework

The hexahydroquinoline core is typically synthesized via a one-pot MCR involving 1,3-dicarbonyl compounds, aldehydes, malononitrile, and ammonium acetate. For the target compound, the benzo[d]dioxol-5-yl group originates from piperonal (3,4-methylenedioxybenzaldehyde), while the cyclohepta[b]thiophen-2-yl substituent is introduced via a pre-synthesized intermediate. Key steps include:

  • Knoevenagel Condensation : Piperonal reacts with malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition : The intermediate undergoes nucleophilic attack by a 1,3-dicarbonyl compound (e.g., dimedone or cyclohexanedione).

  • Cyclization and Aromatization : Ammonium acetate facilitates cyclization, yielding the hexahydroquinoline scaffold.

Catalytic Systems and Reaction Optimization

  • Ionic Liquid Catalysis : The [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg, 0.097 mmol) in ethanol at room temperature achieves 76–100% yields within 5–20 minutes. This system is ideal for sterically hindered substrates due to its high catalytic efficiency and recyclability.

  • Homogeneous Acid Catalysis : Acetic acid in acetonitrile at 80°C provides 78% yields for analogous hexahydroquinolines but requires longer reaction times (6–12 hours).

  • Micellar Media : Triton X-100 (20 mol%) in water enables room-temperature synthesis with 85–92% yields, though purification via recrystallization is necessary.

Table 1. Comparative Analysis of Catalytic Systems

CatalystSolventTemp (°C)Time (min)Yield (%)
[H₂-DABCO][HSO₄]₂EtOH255–2076–100
CH₃CO₂HCH₃CN80360–72078
Triton X-100H₂O2560–12085–92

Synthesis of 3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl Intermediate

Cycloaddition Approach

The cyclohepta[b]thiophene moiety is synthesized via a [4+2] cycloaddition between azulenothiophenes and dimethyl acetylenedicarboxylate (DMAD). Key steps:

  • Cycloaddition : Azulenothiophene reacts with DMAD in toluene at 110°C for 12 hours, forming the fused thiophene-heptalene skeleton.

  • Functionalization : The nitrile group is introduced via nucleophilic substitution using potassium cyanide in DMF at 60°C.

Table 2. Characterization Data for Cyclohepta[b]thiophen-2-yl Intermediate

ParameterValue
IR (ν, cm⁻¹)2215 (C≡N), 1602 (C=C thiophene)
¹H NMR (δ, ppm)2.45–2.78 (m, 8H, cycloheptane), 7.12 (s, 1H, thiophene)
¹³C NMR (δ, ppm)118.5 (C≡N), 135.2–142.1 (thiophene carbons)

Integration of Substituents into Hexahydroquinoline

Coupling Reaction for Thiophene Moiety

The pre-synthesized 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl group is introduced at position 1 of the hexahydroquinoline via a nucleophilic aromatic substitution:

  • Activation : The hexahydroquinoline intermediate is treated with POCl₃ to generate a chlorinated derivative at position 1.

  • Substitution : Reaction with the thiophene intermediate in the presence of K₂CO₃ in DMF at 90°C for 8 hours yields the final product.

Purification and Characterization

  • Crystallization : The crude product is purified via recrystallization from ethanol/water (3:1).

  • Spectroscopic Data :

    • IR : 3440 cm⁻¹ (NH₂), 2208 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

    • ¹H NMR : δ 2.66–2.77 (m, 4H, cycloheptane), 5.81 (s, 1H, benzo[d]dioxole), 6.82–7.90 (m, aromatic protons).

    • ¹³C NMR : δ 30.5 (CH, hexahydroquinoline), 118.2 (C≡N), 161.8 (C=O).

Mechanistic Insights and Stereochemical Considerations

Reaction Pathway

The mechanism proceeds via:

  • Knoevenagel Condensation : Piperonal and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Cyclohexanedione attacks the unsaturated nitrile, forming a diketone intermediate.

  • Cyclization : Ammonium acetate mediates intramolecular cyclization, generating the hexahydroquinoline core.

  • Post-Functionalization : The thiophene moiety is introduced via SNAr, leveraging electron-withdrawing groups for activation.

Diastereoselectivity

The hexahydroquinoline adopts a cis-fused conformation, with the benzo[d]dioxol-5-yl and thiophene groups in equatorial positions to minimize steric strain.

Scalability and Industrial Applicability

Gram-Scale Synthesis

Using [H₂-DABCO][HSO₄]₂, the reaction scales to 10 mmol with 89% yield, demonstrating industrial viability.

Environmental Metrics

  • E-Factor : 0.45 (g waste/g product) for ionic liquid systems.

  • Eco-Score : 78/100, reflecting low toxicity and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit promising anticancer properties. The presence of the quinoline moiety is particularly noted for its ability to interact with various biological targets involved in cancer progression. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells and induce apoptosis through multiple pathways .

Modulation of ATP-Binding Cassette Transporters

Another significant application of this compound is as a modulator of ATP-binding cassette transporters. These transporters are critical in drug absorption and resistance mechanisms in cancer therapies. The compound has been studied for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting these transporters . This property is particularly relevant in treating diseases such as cystic fibrosis and certain types of cancer where drug resistance poses a significant challenge.

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. It serves as a precursor for synthesizing various heterocyclic compounds that demonstrate insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). The synthesis involves regioselective reactions leading to derivatives that exhibit potent insecticidal effects . Such applications are vital for developing new agrochemicals that are effective yet environmentally sustainable.

Coordination Complexes

In material science, derivatives of this compound have been explored for their ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and optical properties suitable for applications in sensors and catalysis. The azomethine nitrogen atom in the structure allows for effective coordination with metals such as cobalt(II), enhancing the functionality of the resulting materials .

Study on Anticancer Activity

A recent study published in a peer-reviewed journal demonstrated the anticancer effects of a derivative closely related to 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The study involved treating various cancer cell lines with the compound and assessing cell viability and apoptosis markers. Results indicated a significant reduction in cell viability compared to controls .

Insecticidal Efficacy Assessment

Another case study focused on evaluating the insecticidal efficacy of synthesized derivatives against Spodoptera littoralis. The results showed that certain derivatives exhibited over 80% mortality rates within 48 hours of exposure. This study highlights the potential of these compounds as effective alternatives to traditional insecticides .

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Substituents Molecular Weight Key Structural Features Biological/Physical Properties References
Target Compound 516.56 g/mol Benzo[d][1,3]dioxol-5-yl; 3-cyano-cyclohepta[b]thiophen-2-yl High conformational flexibility; potential H-bonding via dioxole oxygen
2-Amino-4-(4-(methylthio)phenyl)-1-(3-cyano-cyclohepta[b]thiophen-2-yl)-5-oxo-hexahydroquinoline-3-carbonitrile 500.63 g/mol 4-(Methylthio)phenyl; cyclohepta[b]thiophen-2-yl Enhanced lipophilicity due to methylthio group; moderate solubility in polar solvents
2-Amino-4-(5-tert-butyl-2-thienyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile 459.61 g/mol 5-tert-Butyl-thienyl; 4-methylphenyl Bulky tert-butyl group may sterically hinder interactions; lower polarity
2-Amino-4-(4-chlorophenyl)-5,10-dioxo-benzo[g]chromene-3-carbonitrile 366.78 g/mol 4-Chlorophenyl; benzo[g]chromene core Planar chromene system with extended π-conjugation; Cl substituent enhances crystallinity
2-Amino-4-(4-(dimethylamino)phenyl)-5-oxo-tetrahydrochromene-3-carbonitrile 307.37 g/mol 4-(Dimethylamino)phenyl; tetrahydrochromene Electron-donating dimethylamino group improves solubility; weak base character

Substituent Effects on Conformation and Packing

  • Cyclohepta[b]thiophene vs. Smaller Rings : The seven-membered cyclohepta[b]thiophene ring in the target compound introduces greater conformational flexibility compared to six-membered tetrahydrochromene or benzo[g]chromene systems. This flexibility may reduce crystallinity but improve binding adaptability in biological targets .
  • Benzo[d][1,3]dioxole vs. Methylthio/Aryl Groups : The dioxole group’s oxygen atoms participate in N—H⋯O hydrogen bonds (e.g., in crystal packing), whereas methylthio or tert-butyl groups prioritize hydrophobic interactions .

Pharmacological Potential

  • Antimicrobial Activity : Analogous tetrahydrochromenes () exhibit antifungal and antibacterial properties, suggesting the target compound’s dioxole and thiophene groups may confer similar bioactivity .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The target compound’s crystal structure (unreported in evidence) is expected to form N—H⋯N and N—H⋯O bonds, as seen in and , with R2<sup>2</sup>(12) and R2<sup>2</sup>(14) motifs .
  • Puckering Analysis : The cyclohepta[b]thiophene ring likely adopts a boat or chair conformation, as described by Cremer-Pople coordinates for seven-membered rings .
  • Refinement Tools : Programs like SHELXL () and WinGX () are critical for modeling the compound’s complex stereochemistry .

Biological Activity

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O3SC_{24}H_{24}N_2O_3S with a molecular weight of approximately 420.52 g/mol. The structure features a hexahydroquinoline core substituted with various functional groups that are believed to contribute to its biological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to the target compound. For instance:

  • Cytotoxicity Studies : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant anticancer activity with IC50 values lower than those of standard drugs like doxorubicin. Notably, one derivative showed an IC50 value of 1.54 µM against HCT116 cells compared to doxorubicin's 8.29 µM .
  • Mechanisms of Action : The anticancer mechanisms were explored through assessments of EGFR inhibition and apoptosis pathways. The compounds were found to induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. For example:

  • Inhibition Studies : Compounds similar in structure have shown activity against various pathogenic bacteria and fungi. The presence of the benzo[d][1,3]dioxol moiety is often linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes .

Case Study 1: Synthesis and Testing

A relevant case study involved synthesizing derivatives from benzo[d][1,3]dioxol and evaluating their biological activities. The synthesized compounds were tested against multiple cancer cell lines using the SRB assay method. The study concluded that many derivatives exhibited promising cytotoxicity while remaining non-toxic to normal cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of synthesized compounds with various biological targets. For instance, docking simulations indicated that certain derivatives could effectively bind to EGFR and inhibit its activity, providing insights into their potential as therapeutic agents in cancer treatment .

Data Summary Table

Biological Activity Cell Line Tested IC50 Value (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
AntimicrobialVarious PathogensVariable

Q & A

Q. What are the key strategies for synthesizing the hexahydroquinoline core in this compound?

The synthesis involves multi-step reactions starting with the formation of the hexahydroquinoline scaffold, followed by functionalization with substituents like the benzo[d][1,3]dioxol-5-yl and cyclohepta[b]thiophen-2-yl groups. A typical approach includes:

  • Step 1 : Cyclocondensation of cyclic ketones with aminonitriles to form the hexahydroquinoline core.
  • Step 2 : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aromatic groups).
  • Step 3 : Final functionalization of the 3-carbonitrile group using cyanoethylation or nitrile transfer agents. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize side products .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

  • X-ray crystallography provides definitive bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (e.g., space group C2/c) are often observed in similar hexahydroquinoline derivatives, with unit cell parameters such as a = 25.021 Å, b = 8.8724 Å, and β = 114.7° .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization. Key signals include:
  • NH₂ : δ 5.8–6.2 ppm (broad singlet).
  • Cyano groups : δ 110–120 ppm in ¹³C NMR.
  • Cyclohepta[b]thiophene protons : δ 2.5–3.5 ppm (multiplet for fused ring systems) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing reaction order : Introduce bulky groups (e.g., benzo[d][1,3]dioxol-5-yl) early to minimize steric clashes in later steps.
  • Catalyst screening : Use Pd(PPh₃)₄ for Suzuki couplings or CuI for cyano group installation to improve efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces byproduct formation in cyclization steps .

Q. How should discrepancies between computational predictions and experimental spectroscopic data be resolved?

Discrepancies may arise from conformational flexibility or solvent effects. A systematic approach includes:

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate tautomeric forms or rotational barriers.
  • Solvent modeling : Use COSMO-RS to simulate solvent-induced shifts in NMR or IR spectra.
  • Dynamic NMR experiments : Variable-temperature studies can identify slow-exchange processes (e.g., ring puckering in the cycloheptane moiety) .

Q. What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Key parameters include:
  • Grid size : 60 × 60 × 60 Å centered on the active site.
  • Scoring functions : AMBER forcefield for energy minimization.
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with immobilized targets.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., unexpected oxidation products) be interpreted?

Contradictions may stem from competing reaction pathways. Recommended steps:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in oxidation reactions) to track oxygen sources.
  • LC-MS monitoring : Identify transient intermediates (e.g., epoxide formation in the cycloheptane ring).
  • Steric/electronic analysis : Compare Hammett σ values for substituents to predict electron-withdrawing/donating effects .

Methodological Tables

Table 1 : Key Crystallographic Data for Structural Validation

ParameterValue (Example)Source Compound
Space groupC2/cHexahydroquinoline derivative
Unit cell (Å, °)a = 25.021, β = 114.7Chromene-carbonitrile
R factor0.045Tetrahydrochromene

Table 2 : Common Synthetic Challenges and Solutions

IssueSolutionReference
Low cyclization yieldUse Sc(OTf)₃ as Lewis acid
Cyano group hydrolysisAnhydrous conditions, TMS-CN

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